molecular formula C12H17Cl3N2O2S B2812416 2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride CAS No. 1353948-07-8

2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride

Katalognummer: B2812416
CAS-Nummer: 1353948-07-8
Molekulargewicht: 359.69
InChI-Schlüssel: GTWQEGXAHMNWEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

IUPAC Name

2,4-dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O2S.ClH/c13-9-4-5-12(11(14)7-9)19(17,18)16-8-10-3-1-2-6-15-10;/h4-5,7,10,15-16H,1-3,6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWQEGXAHMNWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors such as pyridine or piperidine derivatives.

    Chlorination: The benzene ring is chlorinated at the 2 and 4 positions using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The chlorinated benzene is then reacted with a sulfonamide precursor, such as benzenesulfonyl chloride, under basic conditions to form the benzenesulfonamide group.

    Coupling Reaction: The piperidine intermediate is coupled with the benzenesulfonamide derivative under appropriate conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

    Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring and the sulfonamide group.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted benzenesulfonamides.

    Oxidation: Oxidized derivatives of the piperidine ring or the sulfonamide group.

    Reduction: Reduced forms of the piperidine ring or the sulfonamide group.

    Hydrolysis: Benzenesulfonic acid derivatives and piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that derivatives of 2,4-dichlorobenzenesulfonamide compounds exhibit promising antibacterial properties. For instance, modifications in the piperidine structure can enhance activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity of Derivatives

CompoundMicrobial StrainMIC (µg/mL)
Compound AS. aureus0.25
Compound BE. faecalis0.5
Compound CB. subtilis1.0

Cancer Research

The compound has been explored for its potential as an anticancer agent. Research indicates that modifications to the sulfonamide group can lead to enhanced selectivity for cancer cell lines, particularly in breast and lung cancer models.

Case Study:
In a study published in the Journal of Medicinal Chemistry, various derivatives were tested against glioma cell lines, with several compounds showing IC50 values below 20 µM, indicating significant cytotoxicity against these cancer cells .

Inhibition of Tyrosine Kinases

Another notable application is in the inhibition of specific tyrosine kinases involved in cancer progression, such as MerTK and Tyro3. The compound has shown efficacy in preclinical models, suggesting that it may serve as a lead compound for developing targeted cancer therapies.

Table 2: Inhibition Potency Against Tyrosine Kinases

CompoundTarget KinaseIC50 (nM)
Compound DMerTK15
Compound ETyro322

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile with no acute toxicity observed in animal models at doses up to 2000 mg/kg . This aspect is critical for further development into therapeutic agents.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the alteration of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : 2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride
  • CAS No.: 1353948-07-8
  • Molecular Formula : C₁₂H₁₇Cl₃N₂O₂S
  • Molecular Weight : 359.70 g/mol
  • Storage : Inert atmosphere, room temperature .

Structural Features :

  • A 2,4-dichlorobenzenesulfonamide core linked to a piperidin-2-ylmethyl group via a sulfonamide bond.
  • Hydrochloride salt enhances stability and solubility.

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Compound CAS No. Molecular Formula Molecular Weight Key Substituent Notable Features
Target Compound 1353948-07-8 C₁₂H₁₇Cl₃N₂O₂S 359.70 Piperidin-2-ylmethyl Hydrochloride salt; moderate lipophilicity
(S)-2,4-Dichloro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride 1354018-64-6 C₁₀H₁₃Cl₃N₂O₂S 331.65 Pyrrolidin-3-yl Smaller 5-membered ring; lower molecular weight
2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide 1903-91-9* C₁₂H₈Cl₃NO₂S 336.62 4-Chlorophenyl Planar structure; strong intermolecular H-bonds
N-(2-Aminopropyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide hydrochloride (51) N/A C₁₇H₁₈Cl₃N₂O·HCl ~395.7 2-Aminopropyl chain Flexible alkyl spacer; hydrochloride salt
INT131 (GPR39-C3 agonist) 315224-26-1 C₂₁H₁₂Cl₄N₂O₃S 514.21 Quinolinyloxy group High molecular weight; selective receptor binding

*CAS No. for 2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide inferred from synthesis in .

Purification Methods :

  • Hydrochloride salts (e.g., target compound, compound 51) crystallize directly from reaction mixtures .
  • Neutral analogs (e.g., compound 53–55) purified via silica chromatography or HPLC .

Crystallographic and Conformational Analysis

  • 2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide :
    • Dihedral angle between aromatic rings: 65.0° .
    • Intermolecular N–H⋯O hydrogen bonds form dimers, influencing solubility .
  • Target Compound : Piperidinylmethyl group likely introduces steric bulk, reducing crystal packing efficiency compared to planar analogs.

Biologische Aktivität

2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride, commonly referred to as A887576, is a chemical compound with potential therapeutic applications. Its structure includes a dichlorobenzenesulfonamide moiety linked to a piperidine group, which influences its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of 2,4-Dichloro-N-(piperidin-2-ylmethyl)benzenesulfonamide hydrochloride is C12_{12}H15_{15}Cl2_2N2_2O2_2S. The compound features:

  • Dichloro substituents on the benzene ring.
  • A piperidine ring that enhances its bioactivity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. It has been studied for its role in modulating pathways involved in cancer cell proliferation and inflammation.

Enzyme Inhibition

Research indicates that A887576 exhibits significant inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP leads to increased sensitivity of cancer cells to DNA-damaging agents, making it a candidate for combination therapies in oncology .

Antitumor Activity

A887576 has shown promising results in preclinical studies as an antitumor agent. It is particularly effective against BRCA-deficient cancer cells, where it enhances the efficacy of chemotherapy drugs like doxorubicin . The compound's ability to sensitize cancer cells to treatment is critical for developing new therapeutic strategies.

Anti-inflammatory Properties

In addition to its antitumor effects, A887576 possesses anti-inflammatory properties. It has been shown to reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Combination Therapy with Doxorubicin : A study demonstrated that the combination of A887576 with doxorubicin resulted in a synergistic effect, significantly reducing tumor growth in mouse models of breast cancer. This effect was attributed to enhanced apoptosis in cancer cells treated with both agents .
  • Toxicity Assessments : Toxicity studies conducted on mice indicated that A887576 had a favorable safety profile at therapeutic doses. No significant acute toxicity was observed at doses up to 2000 mg/kg, suggesting that it may be safe for further clinical evaluation .

Data Tables

PropertyValue
Molecular Weight300.25 g/mol
SolubilitySoluble in DMSO and ethanol
IC50 (PARP Inhibition)3.8 nM (PARP-1), 2.1 nM (PARP-2)
Oral Bioavailability31.8%
Clearance82.7 mL/h/kg

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.